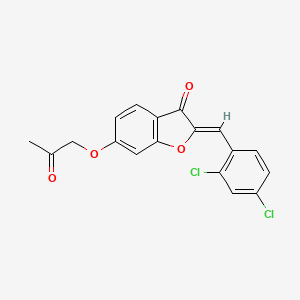

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O4/c1-10(21)9-23-13-4-5-14-16(8-13)24-17(18(14)22)6-11-2-3-12(19)7-15(11)20/h2-8H,9H2,1H3/b17-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYMTXCSXPAKB-FMQZQXMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylidene moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications, including its ability to interact with specific biological targets.

Industry

In industry, the compound might be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : Analogs with methoxy or hydroxy groups (e.g., 6w, 6y) often achieve higher yields (>85%) compared to halogenated derivatives, which may require more complex purification .

- Substituent Impact : The 2-oxopropoxy group in the target compound and CID 1804018 may enhance solubility compared to hydroxy or methoxy groups, as seen in , where similar compounds showed high water solubility .

Pharmacological Activity

Kinase Inhibition

- DRAK2 Selectivity : The target compound’s benzofuran-3(2H)-one scaffold is structurally related to DRAK2 inhibitors reported by Wang et al. (2017). For example, 2-(3,4-dihydroxybenzylidene)-benzofuran-3(2H)-one showed moderate DRAK2 inhibition (IC₅₀ = 3.15 µM), while methoxy-substituted analogs (e.g., compounds 40, 41) exhibited enhanced activity . The 2,4-dichloro substitution in the target compound may improve potency due to increased electron-withdrawing effects.

- Selectivity Challenges: Thieno[2,3-b]pyridine derivatives (e.g., Kd = 9 nM for DRAK2) lack selectivity between DRAK1 and DRAK2, highlighting the advantage of benzofuran-based scaffolds for specificity .

Antiviral Activity

- Marburg Virus Inhibition : CID 1804018, a structural analog with 2,5-dimethoxy and 2-oxoethoxy groups, inhibits Marburg virus replication via nucleoprotein (NP) interaction, with 8.74% PC3 (principal component 3) stability in molecular dynamics simulations . The target compound’s 2,4-dichloro substitution may offer similar or improved binding affinity.

Anticancer Activity

- Compound 5b, featuring a 2,6-dichlorobenzyl-oxy group, demonstrated sub-100 nM IC₅₀ against PC-3 prostate cancer cells .

Computational and Physicochemical Profiles

- Drug-Likeness : highlights that hydroxy-substituted benzofuran-3(2H)-ones (e.g., (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy derivatives) exhibit favorable aqueous solubility and bioavailability scores (0.55–0.56) . The target compound’s 2-oxopropoxy group may further optimize these properties by reducing polarity while maintaining solubility.

- Stability : CID 1804018’s low PC3 value (8.74%) suggests stable protein-ligand interactions, a metric the target compound should be evaluated against .

Biological Activity

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant pharmacological effects, supported by data tables and case studies.

Chemical Structure

The compound's structure is characterized by a benzofuran moiety with a dichlorobenzylidene group and an oxopropoxy substituent. The presence of halogens and functional groups influences its biological activity.

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. The presence of halogen substituents, particularly chlorine, enhances their efficacy against various pathogens.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 23 | |

| Escherichia coli | 24 | |

| Candida albicans | 23 |

The structure-activity relationship (SAR) indicates that substituents at the 4, 5, or 6 positions of the benzofuran ring are crucial for antimicrobial potency. Compounds with halogens or hydroxyl groups at these positions exhibited enhanced activity.

Anticancer Activity

Research has shown that benzofuran derivatives can inhibit cancer cell proliferation. A study demonstrated that (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibited selective antiproliferative effects against various cancer cell lines.

| Cell Line | GI50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | <1 | |

| HeLa (cervical cancer) | 0.237 | |

| MV4-11 (leukemia) | <1 |

Molecular docking studies revealed interactions with tubulin, indicating potential as a microtubule-targeting agent. The calculated free energy for binding was −7.74 kcal/mol, suggesting strong interactions at the α–β interface of tubulin.

Anti-inflammatory Activity

Benzofuran derivatives also demonstrate anti-inflammatory properties. Studies indicate that compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | 90 | |

| Comparison Compound A | 68 |

Case Studies

- Antimicrobial Efficacy Study : A series of benzofuran derivatives were synthesized and tested against common bacterial strains. Results indicated that compounds with dichloro substitutions showed enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts.

- Anticancer Screening : In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The selectivity index was notably higher than standard chemotherapeutics like Combretastatin-A4.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a benzofuran-3(2H)-one derivative with 2,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol). This forms the benzylidene moiety via Knoevenagel condensation .

- Step 2 : Introduction of the 2-oxopropoxy group via nucleophilic substitution or esterification, often using chloroacetone or similar reagents under reflux conditions .

- Key considerations : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid) influence stereochemical outcomes and yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and substituent positions. Aromatic protons appear at δ 6.8–7.8 ppm, while the oxopropoxy group’s carbonyl resonates near δ 170 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 423.98 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ketone C=O) and 1600 cm⁻¹ (benzofuran C=C) confirm functional groups .

Q. What are the primary chemical reactions this compound undergoes?

- Oxidation : The 2-oxopropoxy group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

- Reduction : The benzylidene double bond is reduced to a benzyl group with NaBH₄ or catalytic hydrogenation .

- Nucleophilic Substitution : The oxopropoxy group reacts with amines or thiols to form amides or thioethers .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates for condensation steps .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance electrophilicity in Knoevenagel reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts like unreacted aldehydes .

- Yield Data : Typical yields range from 45–70%, with purity >95% confirmed via HPLC .

Q. How to resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial)?

Discrepancies arise due to:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231 in breast cancer studies) .

- Substituent Effects : The 2,4-dichloro group enhances cytotoxicity, while the oxopropoxy moiety influences solubility and bioavailability .

- Purity Checks : Impurities from incomplete synthesis (e.g., residual aldehyde) may skew bioassay results. LC-MS is recommended for quality control .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Models binding to kinases (e.g., EGFR) or tubulin, highlighting hydrophobic interactions with the dichlorophenyl group .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. The benzofuran core shows strong π-π stacking with aromatic residues .

- QSAR Studies : Electron-withdrawing substituents (Cl, OCH₃) correlate with improved IC₅₀ values in anticancer assays .

Q. What strategies establish structure-activity relationships (SAR) for this compound?

- Systematic Substituent Variation :

| Substituent | Biological Activity (IC₅₀, μM) | Source |

|---|---|---|

| 2,4-Cl | 1.2 (MCF-7) | |

| 4-OCH₃ | 8.5 (MCF-7) | |

| 3-F | 3.7 (HeLa) |

- Mechanistic Probes : Fluorescence polarization assays quantify binding to DNA topoisomerase II, a target for anticancer activity .

Data Contradiction Analysis

Q. Why do some studies report apoptosis induction while others note cell cycle arrest?

- Dose-Dependent Effects : Low doses (1–5 μM) induce G0/G1 arrest, while higher doses (>10 μM) trigger apoptosis via caspase-3 activation .

- Cell Line Specificity : p53-mutant lines (e.g., MDA-MB-231) show resistance to apoptosis compared to wild-type lines (e.g., MCF-7) .

Methodological Recommendations

- Stereochemical Confirmation : Use NOESY NMR to verify the Z-configuration of the benzylidene group .

- In Vivo Validation : Pair computational predictions with xenograft models to assess pharmacokinetics and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.